molecular formula C16H22N4 B3144283 N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline CAS No. 548765-49-7

N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline

Cat. No.: B3144283
CAS No.: 548765-49-7
M. Wt: 270.37 g/mol
InChI Key: OWQPTUICVMIBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Dental Applications

A study explored the mechanical properties of flowable dental composites containing an antibacterial compound closely related to the chemical . While the specific chemical compound was not N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline, the study's findings may still be relevant for understanding the compound's potential uses. The study found that adding the antibacterial component did not significantly affect the flexural and tensile strengths of the dental composites but led to a decrease in compressive strength, indicating potential limitations in its applications in dental materials (Abaszadeh & Mohammadzadeh, 2020).

Antifungal Applications

The compound was mentioned in the context of fighting Bayoud disease, which affects date palms. The study reviewed various synthetic compounds, including those structurally similar to this compound, for their antifungal properties. The study provides a structure–activity relationship (SAR) interpretation for pharmacophore site predictions, crucial for understanding the biological activity against the Fusarium oxysporum f. sp. albedinis pathogen (Kaddouri et al., 2022).

Drug Metabolism and Interaction Studies

Another study highlighted the role of similar compounds in the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Although not directly mentioning this compound, the study's insights into the selectivity of various CYP isoforms in drug metabolism might provide relevant information for understanding potential interactions of the compound with other drugs (Khojasteh et al., 2011).

Synthesis and Applications in Organic Chemistry

The compound belongs to the pyrazole heterocycle class, known for its significance in medicinal chemistry due to its presence in many biologically active compounds. A review discussed the synthesis and applications of pyrazole heterocycles, including their extensive biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. This review might offer valuable insights into the potential applications of this compound in various domains (Dar & Shamsuzzaman, 2015).

Mechanism of Action

While the specific mechanism of action for “N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline” is not mentioned in the search results, it’s worth noting that piperidine incorporation improved the brain exposure of a resulting dual inhibitor in a related compound . In addition, the compound showed antioxidant and metal chelating properties .

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is likely to continue being a focus of research in the coming years .

Properties

IUPAC Name

N,N-dimethyl-4-(5-piperidin-4-yl-1H-pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-20(2)14-5-3-12(4-6-14)15-11-16(19-18-15)13-7-9-17-10-8-13/h3-6,11,13,17H,7-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQPTUICVMIBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=C2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Reactant of Route 3
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Reactant of Route 5
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline
Reactant of Route 6
N,N-dimethyl-4-[3-(4-piperidinyl)-1H-pyrazol-5-yl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.